Cas no 1547526-86-2 (1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol)

1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diol is a versatile intermediate compound characterized by its trimethoxy-substituted phenyl ring and vicinal diol functionality. This structure imparts reactivity suitable for further synthetic modifications, making it valuable in organic synthesis and pharmaceutical research. The presence of methoxy groups enhances electron density, influencing its solubility and stability in various solvents. The diol moiety allows for selective derivatization, enabling applications in chiral synthesis or as a precursor for complex molecules. Its well-defined chemical properties ensure consistent performance in controlled reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and structural flexibility.
1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol structure
1547526-86-2 structure
Product Name:1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol
CAS No:1547526-86-2
MF:C11H16O5
MW:228.241744041443
CID:6222906
PubChem ID:82712896
Update Time:2025-10-29

1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol
    • EN300-1838320
    • AKOS021030732
    • 1547526-86-2
    • Inchi: 1S/C11H16O5/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5,8,12-13H,6H2,1-3H3
    • InChI Key: JSHNZGCOKXUUQI-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=CC=1C(CO)O)OC)OC

Computed Properties

  • Exact Mass: 228.09977361g/mol
  • Monoisotopic Mass: 228.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 68.2Ų

1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol Pricemore >>

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Additional information on 1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol

Comprehensive Overview of 1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diol (CAS No. 1547526-86-2): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol (CAS No. 1547526-86-2) has emerged as a compound of significant interest due to its unique structural features and potential applications. This diol derivative, characterized by a trimethoxyphenyl moiety, is increasingly studied for its role in synthetic pathways and bioactive molecule development. Researchers and industry professionals are keen to explore its properties, given the growing demand for novel intermediates in drug discovery and material science.

The compound’s molecular structure, featuring a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions, contributes to its distinct chemical behavior. This arrangement enhances its solubility in organic solvents and influences its reactivity in stereoselective synthesis, a hot topic in modern organic chemistry. Recent studies highlight its utility as a building block for chiral ligands and catalysts, aligning with the trend toward sustainable and efficient synthetic methodologies.

One of the most searched questions about CAS No. 1547526-86-2 revolves around its potential biological activities. While not a drug itself, its structural analogs have been investigated for their anti-inflammatory and antioxidant properties, making it a subject of interest in medicinal chemistry forums. Additionally, its role in the synthesis of flavonoid derivatives—compounds widely studied for their health benefits—has spurred further research. This connection to natural product synthesis resonates with the public’s growing fascination with plant-based therapeutics.

From an industrial perspective, 1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol is valued for its versatility. It serves as a precursor in the production of specialty chemicals, including dyes and polymers, where its methoxy groups impart desirable electronic and steric effects. The compound’s stability under various conditions also makes it a candidate for high-performance material applications, a sector experiencing rapid growth due to advancements in nanotechnology and renewable energy technologies.

Environmental and safety considerations are paramount in today’s chemical industry, and this compound aligns with green chemistry principles. Its synthesis can be optimized to minimize waste, addressing the demand for eco-friendly processes—a frequently searched topic among sustainability advocates. Furthermore, its low toxicity profile, as indicated by preliminary studies, positions it favorably for broader industrial adoption.

In conclusion, 1-(2,3,4-trimethoxyphenyl)ethane-1,2-diol (CAS No. 1547526-86-2) represents a multifaceted compound with promising applications across pharmaceuticals, materials science, and sustainable chemistry. Its structural elegance and functional adaptability continue to inspire innovation, making it a noteworthy subject for both academic and industrial research. As interest in tailored organic intermediates grows, this compound is poised to play a pivotal role in shaping future scientific breakthroughs.

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